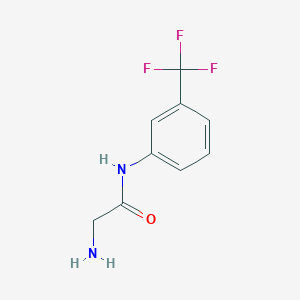

2-Amino-N-(3-trifluoromethyl-phenyl)-acetamide

Übersicht

Beschreibung

The compound "2-Amino-N-(3-trifluoromethyl-phenyl)-acetamide" is a derivative of acetamide, which is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom. Acetamides are important in medicinal chemistry due to their presence in various biologically active compounds. The trifluoromethyl group in this compound suggests potential for increased metabolic stability and lipophilicity, which can be beneficial in drug design.

Synthesis Analysis

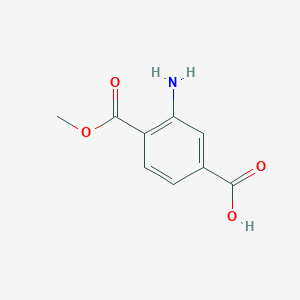

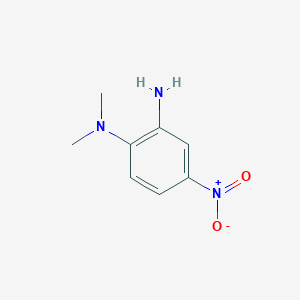

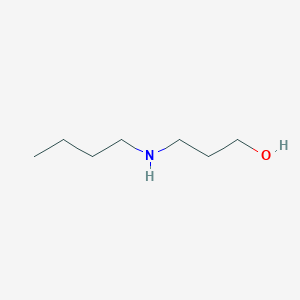

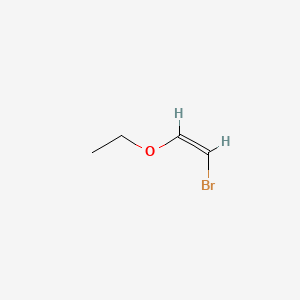

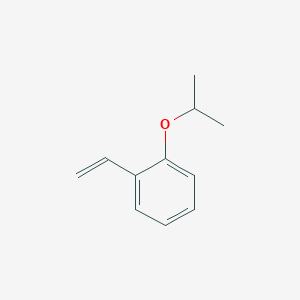

The synthesis of related acetamide compounds involves the reaction of an appropriate acid or ester with an amine. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions . This method could potentially be adapted for the synthesis of "2-Amino-N-(3-trifluoromethyl-phenyl)-acetamide" by using the corresponding trifluoromethyl-phenyl derivative as a starting material.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques such as NMR and LC-MS, as well as by X-ray crystallography . These techniques can reveal the conformation of the molecule, the angles between aromatic planes, and the presence of intramolecular and intermolecular hydrogen bonds, which are crucial for the biological activity of the compound.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including substitutions at the nitrogen atom to yield a range of biologically active compounds . The presence of the amino group and the acetamide moiety allows for further functionalization, which can be exploited to synthesize compounds with desired pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the acetamide nitrogen and the aromatic ring. For example, the introduction of a trifluoromethyl group can increase the lipophilicity and metabolic stability of the compound. The crystal structure and hydrogen bonding patterns can also affect the compound's solubility and crystallinity .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Electrophilic Fluorination

2-Amino-N-(3-trifluoromethyl-phenyl)-acetamide has been utilized in chemical synthesis, particularly in the field of electrophilic fluorination. A study by Banks et al. (1996) demonstrated the use of perfluoro-[N-(4-pyridyl)acetamide] for mild fluorination of various compounds, highlighting the potential of similar trifluoromethyl-phenyl-acetamide derivatives in selective fluorination processes (Banks, Besheesh, & Tsiliopoulos, 1996).

Agricultural Applications

In agriculture, derivatives of 2-Amino-N-(3-trifluoromethyl-phenyl)-acetamide, such as Mefluidide, have been used to protect plants from chilling injury. Tseng and Li (1984) found that Mefluidide could protect crops like cucumber and corn from chilling damage, indicating its potential as a plant protection agent (Tseng & Li, 1984).

Analytical Chemistry Applications

Lu and Giese (2000) developed a compound, AMACE1, derived from 2-amino-N-[[3,5-bis(trifluoromethyl)phenyl]-methyl]-N-methyl-acetamide, for coupling with various analytes. This compound aids in the detection of oxidative sugar damage to DNA, showcasing its utility in trace organic analysis (Lu & Giese, 2000).

Molecular Structure and Crystallography

The molecular structure and crystallography of acetamide derivatives, including those with a trifluoromethyl-phenyl group, have been extensively studied. Boechat et al. (2011) analyzed the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, providing insights into their molecular interactions and 3-D arrays (Boechat et al., 2011).

Synthesis of Antimalarial Drugs

N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, can be synthesized from 2-aminophenol derivatives. Research by Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol using immobilized lipase, highlighting the role of similar compounds in drug synthesis (Magadum & Yadav, 2018).

Pharmaceutical Research

In pharmaceutical research, compounds like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which share structural similarities with 2-Amino-N-(3-trifluoromethyl-phenyl)-acetamide, have been studied for their potential as anticonvulsants. Camerman et al. (2005) discussed the crystal structure and pharmacological properties of such compounds, indicating their relevance in the development of new drugs (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Eigenschaften

IUPAC Name |

2-amino-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c10-9(11,12)6-2-1-3-7(4-6)14-8(15)5-13/h1-4H,5,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCABCOJPBRDHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425037 | |

| Record name | 2-AMINO-N-(3-TRIFLUOROMETHYL-PHENYL)-ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-(3-trifluoromethyl-phenyl)-acetamide | |

CAS RN |

851336-10-2 | |

| Record name | 2-AMINO-N-(3-TRIFLUOROMETHYL-PHENYL)-ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

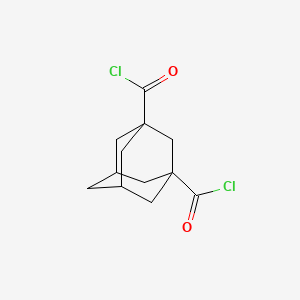

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)

![(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol](/img/structure/B1276500.png)